molecular formula C8H15NaO2 B1260233 Sodium octanoate CAS No. 1984-06-1

Sodium octanoate

Cat. No. B1260233
CAS RN: 1984-06-1
M. Wt: 166.19 g/mol
InChI Key: BYKRNSHANADUFY-UHFFFAOYSA-M
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Description

Synthesis Analysis

While specific details on the synthesis of sodium octanoate are not directly available from the provided papers, surfactants like sodium octanoate are typically synthesized through processes involving the neutralization of fatty acids (in this case, octanoic acid) with an alkaline sodium compound.

Molecular Structure Analysis

Molecular dynamics simulations of sodium octanoate micelles in aqueous solutions have provided insights into their structure. The micelle is described as having a "dry" hydrocarbon core with a radius shorter than the fully extended heptyle chain of octanoate. A "rough shell" encompasses the hydrated polar head groups, some "wet" methylene/methyle groups, and the hydrated counterions, separating the micelle from the surrounding solvent. This shell represents more than 50% of the micellar volume, emphasizing the significant role of hydration in the micellar structure (Rosenholm, 1992).

Chemical Reactions and Properties

Sodium octanoate's behavior in solution, particularly its ability to form micelles, is a key aspect of its chemical properties. The micelles are described as unstable entities with sizes ranging from oligomeric pre-associates to around 20 monomers. At high concentrations of octanoate or salt, or upon solubilization, the degree of water contact seems to diminish due to increased aggregation or a lack of available hydration water. These properties significantly influence the surfactant's behavior in various conditions and its applications in different fields (Rosenholm, 1992).

Physical Properties Analysis

The micellar structure of sodium octanoate, as revealed through molecular dynamics simulations, indicates a broad transition region between the aqueous and hydrocarbon regions. This transition is characterized by the hydration of different carbon atoms along the chain, with the hydration being largest for the carboxylic atom and decreasing along the chain. These simulations also highlight the micelle's fast translational and rotational diffusion, although these might be overestimated due to deficiencies in the water model used in the simulations (Jönsson, Edholm, & Teleman, 1986).

Chemical Properties Analysis

The chemical properties of sodium octanoate, particularly in the context of micelle formation and stability, are influenced by the electrostatic and hydration interactions between the surfactant molecules and the surrounding water. The structure and stability of micelles are dependent on the concentration of octanoate and the presence of salts or other solubilized substances, which can affect the aggregation number and the hydration of the micelle's surface (Rosenholm, 1992).

Scientific Research Applications

Sodium octanoate, also known as Caprylic acid sodium salt or Sodium caprylate, is a type of salt derived from caprylic acid . It has a molecular weight of 166.19 .

One known application of Sodium octanoate is in the field of biochemistry and molecular biology . It may be used as a protein stabilizer for molecules such as albumin and fibrinogen under conditions such as heat sterilization . This is particularly useful in processes like blood plasma fractionation .

  • Lubricant or Release Agent in the Food Industry

    • Sodium octanoate is used as a lubricant or release agent in the food industry . This helps in preventing food from sticking to equipment during processing, thus improving efficiency and product quality .
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources .
  • Drug Solvent in the Pharmaceutical Field

    • Sodium octanoate can be used as a drug solvent in the pharmaceutical field . This means it can be used to dissolve certain drugs to create solutions or suspensions for medical treatments .
    • For example, rectal infusion of Sodium octanoate can increase the average bioavailability of cefoxitin and promote the absorption of cefoxitin in the rectum of the human body .
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources .
  • Production of Esters Used in Perfumery

    • Sodium octanoate is used commercially in the production of esters used in perfumery . This means it can be used to create certain scents or fragrances .
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources .
  • Manufacture of Dyes

    • Sodium octanoate is also used in the manufacture of dyes . This means it can be used to create certain colors or pigments .
    • The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the available sources .

Safety And Hazards

Sodium octanoate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sodium octanoate has been studied for its potential in enhancing the oral bioavailability of macromolecules . It has been co-formulated with semaglutide to overcome the challenges of oral peptide delivery . The addition of oral semaglutide expands the treatment options available to those with type 2 diabetes and may encourage increased and earlier use of GLP-1RAs .

properties

IUPAC Name

sodium;octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKRNSHANADUFY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-07-2 (Parent)
Record name Sodium caprylate [NF]
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DSSTOX Substance ID

DTXSID3027451
Record name Sodium octanoate
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Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid; Other Solid, White powder; [MSDSonline]
Record name Octanoic acid, sodium salt (1:1)
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Record name Sodium octanoate
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Mechanism of Action

SODIUM OCTANOATE (2.4 MMOL) MODIFIED THE INTRACELLULAR ACTION POTENTIAL IN ISOLATED RABBIT ATRIUM & PAPILLARY MUSCLE. THE RATE OF DEPOLARIZATION & TIME OF REPOLARIZATION WERE MARKEDLY DECREASED, BUT NO CHANGE OCCURRED IN THE RESTING MEMBRANE POTENTIAL. THE AMPLITUDE OF THE ACTION & REVERSE POTENTIAL SHOWED MODERATE DECREASES., SODIUM PROPIONATE, SODIUM BUTYRATE, SODIUM PENTANOATE, SODIUM HEXANOATE, & SODIUM OCTANOATE AT LOW CONCN (0.1-1.0 MMOL) STIMULATED SODIUM TRANSPORT BY THE TOAD BLADDER, BUT HIGH CONCN (5-20 MMOL) REVERSIBLY INHIBITED TRANSPORT., SODIUM OCTANOATE AT 3.69X10-7 MOL DECREASED THE INCORPORATION OF L-LEUCINE INTO NORMAL RAT LIVER SLICES & HEPATOMA CELLS BY APPROXIMATELY 75%.
Record name SODIUM OCTANOATE
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Product Name

Sodium octanoate

CAS RN

1984-06-1
Record name Sodium caprylate [NF]
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Record name Octanoic acid, sodium salt (1:1)
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Record name Sodium octanoate
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Record name Sodium octanoate
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Record name SODIUM CAPRYLATE
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Record name SODIUM OCTANOATE
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Synthesis routes and methods

Procedure details

The sodium octoate was prepared by stirring 3.60 g of octanoic acid in 3 g of water and neutralizing with 2.00 g of aqueous sodium hydroxide (50%). 5 g of water was used for dilution and rinse. A waxy solid formed which was dissolved by adding about 10 ml of ethanol. pH paper indicated a pH of about 8. The total solution was evaporated on a watch glass on a steam bath under a flow of nitrogen to give 4.04 g white solid. The solid was titrated in ethanol with aqueous HCl: the titer was 5.88 mmol/g. Estimated purity was 97.6%.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium octanoate
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Sodium octanoate
Reactant of Route 4
Sodium octanoate
Reactant of Route 5
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Reactant of Route 6
Sodium octanoate

Citations

For This Compound
4,260
Citations
JB Rosenholm - Advances in colloid and interface science, 1992 - Elsevier
… including sodium octanoate. A picture is offered illustrating the sodium octanoate micelle as a rather unstable entity including micelle sizes from oligomeric pre-associates …
Number of citations: 20 www.sciencedirect.com
B Jönsson, O Edholm, O Teleman - The Journal of chemical physics, 1986 - pubs.aip.org
… The number of water molecules included in the simulations was 1094 which together with 15 sodium octanoate monomers add up to 3447 atoms. A cubic simulation box with a side …
Number of citations: 218 pubs.aip.org
KA Coltharp, EI Franses - Colloids and Surfaces A: Physicochemical and …, 1996 - Elsevier
… of sodium salts of fatty acids having eight (sodium octanoate) and twelve (sodium laurate) … of aqueous sodium octanoate was determined to be about 40 mN m- 1. Sodium octanoate was …
Number of citations: 39 www.sciencedirect.com
P Jokela, B Joensson, B Eichmueller, K Fontell - Langmuir, 1988 - ACS Publications
… of the ternary system sodium octanoate-octylammonium octanoate… only small amounts of sodium octanoate. The resemblance … for us to study the ternary system sodium octanoate-…
Number of citations: 58 pubs.acs.org
JC Shelley, M Sprik, ML Klein - Langmuir, 1993 - ACS Publications
… initial studies of the system sodium octanoate/water in which … We focus particularly on micelles of sodium octanoate.19 … an initial study of the sodium octanoate system including both …
Number of citations: 136 pubs.acs.org
R Friman, K Pettersson, P Stenius - Journal of Colloid and Interface …, 1975 - Elsevier
… The solutions were prepared by weighing sodium octanoate into calibrated volumetric flasks to which were added a stock solution of 3 M NaX (X = Cl, Br, I). The same stock solutions of …
Number of citations: 46 www.sciencedirect.com
A González-Pérez, JM Ruso, G Prieto, F Sarmiento - Langmuir, 2004 - academia.edu
… Aqueous solutions of sodium octanoate have been studied … Due to the small aggregation number of sodium octanoate … of micellar properties of sodium octanoate in aqueous solution …
Number of citations: 32 www.academia.edu
S Randriamahefa, E Renard, P Guérin… - …, 2003 - ACS Publications
… To estimate polymer content in intact cells after cultivation on sodium octanoate, we used the non … sp Gpo1 CIP 10581 growing without sodium octanoate contains a band at 1731 cm -1 , …
Number of citations: 108 pubs.acs.org
AF de Moura, LCG Freitas - Chemical physics letters, 2005 - Elsevier
A 20 ns molecular dynamics simulation was performed with a realistic model system of sodium octanoate micelles in aqueous solution. The system comprised three micellar aggregates…
Number of citations: 33 www.sciencedirect.com
J Shelley, K Watanabe, ML Klein - Electrochimica acta, 1991 - Elsevier
… We find that a sodium octanoate micelle in aqueous solution undergoes shape fluctuations … at odds with a recent analysis of new SANS data on sodium octanoate[28]. Here, the usual …
Number of citations: 25 www.sciencedirect.com

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